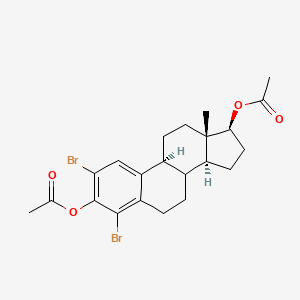![molecular formula C27H29NO5 B11069083 3-{[(4-Ethylphenoxy)acetyl]amino}benzyl (4-ethylphenoxy)acetate](/img/structure/B11069083.png)
3-{[(4-Ethylphenoxy)acetyl]amino}benzyl (4-ethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}BENZYL 2-(4-ETHYLPHENOXY)ACETATE is a complex organic compound characterized by its unique structure, which includes ethylphenoxy groups and acetylamino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}BENZYL 2-(4-ETHYLPHENOXY)ACETATE typically involves multiple steps:
Formation of 4-ethylphenoxyacetic acid: This can be achieved through the reaction of 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-ethylphenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-ethylphenoxy)acetyl chloride.
Amidation: The acetyl chloride is reacted with 3-aminobenzyl alcohol to form the desired amide.
Esterification: Finally, the amide is esterified with 2-(4-ethylphenoxy)acetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Materials Science: In the development of polymers and advanced materials.
Biological Studies: As a probe for studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The ethylphenoxy and acetylamino groups may play a role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-(phenylamino)methyl)phenol
- Para-aminobenzoic acid analogs
Properties
Molecular Formula |
C27H29NO5 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[3-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]methyl 2-(4-ethylphenoxy)acetate |
InChI |
InChI=1S/C27H29NO5/c1-3-20-8-12-24(13-9-20)31-18-26(29)28-23-7-5-6-22(16-23)17-33-27(30)19-32-25-14-10-21(4-2)11-15-25/h5-16H,3-4,17-19H2,1-2H3,(H,28,29) |
InChI Key |
JBPSECQLTTUNNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)COC(=O)COC3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11069012.png)
![N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B11069018.png)

![4-{[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B11069031.png)
![1H-Pyrazole-4-sulfonamide, N-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-](/img/structure/B11069037.png)
![Bis[2-(2-pyridyl)ethyl]amine](/img/structure/B11069043.png)
![2-Amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B11069045.png)
![{[6-Amino-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11069065.png)
![5-(2-Chloro-6-fluorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11069070.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B11069080.png)
![methyl 4-{[2-(1H-benzimidazol-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B11069090.png)
![1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B11069096.png)
![N-{4-[1-(2-bromoethyl)-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B11069101.png)
